2-(1,3-Thiazol-4-yl)cyclopentan-1-ol
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Overview
Description
2-(1,3-Thiazol-4-yl)cyclopentan-1-ol is an organic compound with a molecular formula of C8H11NOS and a molecular weight of 169.25 g/mol . This compound features a cyclopentane ring substituted with a thiazole moiety and a hydroxyl group. The thiazole ring, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a significant platform in a number of medicinally relevant molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-4-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with thioamide derivatives under controlled conditions. One common method includes the use of thiourea and bromine in an aqueous medium to form the thiazole ring . The reaction conditions often require a catalyst and a specific temperature range to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-4-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-(1,3-Thiazol-4-yl)cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-4-yl)cyclopentan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, thiazole-containing compounds have been shown to inhibit enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer agent with a thiazole ring.
Patellamide A: A natural product with a thiazole moiety.
Uniqueness
2-(1,3-Thiazol-4-yl)cyclopentan-1-ol is unique due to its specific combination of a cyclopentane ring and a thiazole moiety, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H11NOS/c10-8-3-1-2-6(8)7-4-11-5-9-7/h4-6,8,10H,1-3H2 |
InChI Key |
RXWWULWPJRVIMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2=CSC=N2 |
Origin of Product |
United States |
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